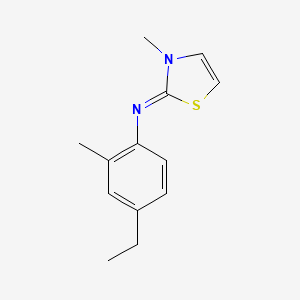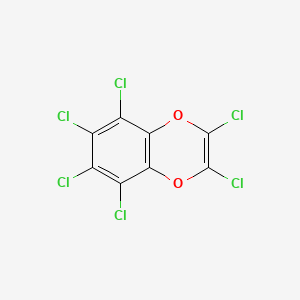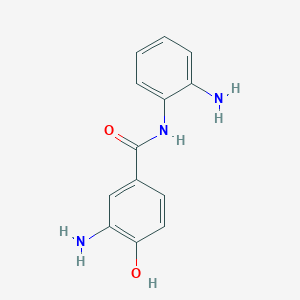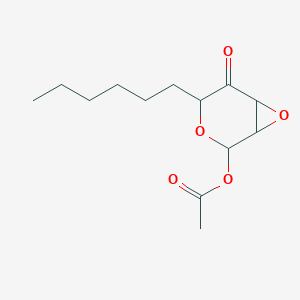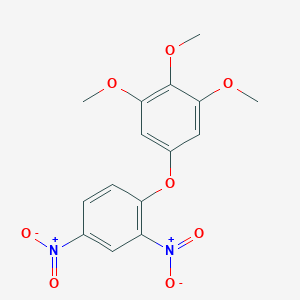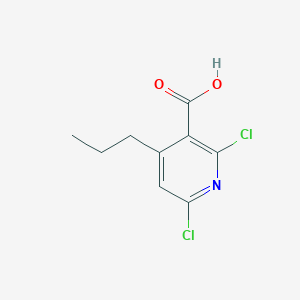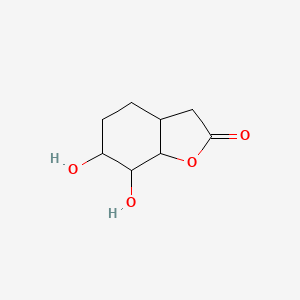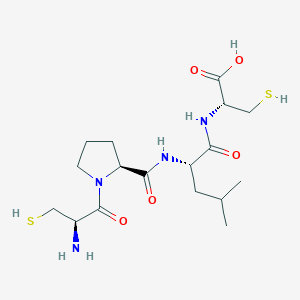
L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine: is a tetrapeptide composed of four amino acids: L-cysteine, L-proline, L-leucine, and another L-cysteine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol groups in the cysteine residues can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) under aqueous conditions.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU in SPPS.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is used in the study of peptide chemistry, including the synthesis and characterization of peptides and their derivatives.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Potential applications in medicine include the development of peptide-based drugs, therapeutic agents, and diagnostic tools. Peptides like this one can be designed to target specific receptors or enzymes in the body.
Industry: In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with potential biological activities.
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-Cysteine: A longer peptide with a similar sequence but additional amino acids.
Uniqueness: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds. This feature can significantly influence its biological activity and stability compared to other peptides.
Propriétés
Numéro CAS |
62512-93-0 |
|---|---|
Formule moléculaire |
C17H30N4O5S2 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H30N4O5S2/c1-9(2)6-11(14(22)20-12(8-28)17(25)26)19-15(23)13-4-3-5-21(13)16(24)10(18)7-27/h9-13,27-28H,3-8,18H2,1-2H3,(H,19,23)(H,20,22)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
SWSYYJWGZGJZGV-CYDGBPFRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


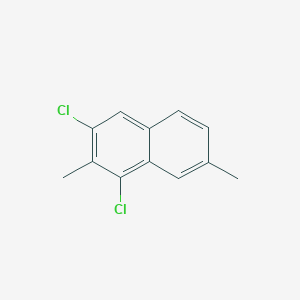
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
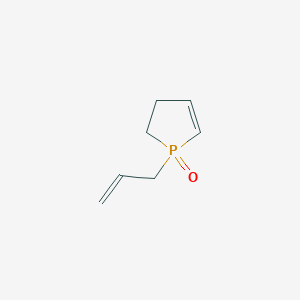
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
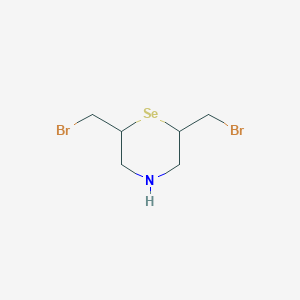
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
